molecular formula C10H14ClNO2 B2499550 (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride CAS No. 2307777-41-7

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride

Número de catálogo: B2499550
Número CAS: 2307777-41-7
Peso molecular: 215.68
Clave InChI: QVMXUTBYBXMVMZ-DHTOPLTISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.68. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3R,4R)-4-phenoxypyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c12-9-6-11-7-10(9)13-8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMXUTBYBXMVMZ-DHTOPLTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)OC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)OC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Crystal Structure Analysis of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is a fundamental determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1][2][3] For drug development professionals, elucidating this structure is not merely an academic exercise but a critical step in ensuring drug safety, efficacy, and robust manufacturing.[4][5] This guide provides an in-depth technical overview of the methodologies used to determine and analyze the crystal structure of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride, a chiral pyrrolidine derivative. The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, making a thorough understanding of its structural characteristics highly relevant.[6][7] We will explore the journey from obtaining high-quality single crystals to the detailed interpretation of crystallographic data, emphasizing the causality behind experimental choices and the integration of complementary analytical techniques for a holistic solid-state characterization.

Introduction: The Significance of Solid-State Structure

The solid form of an API can exist in various crystalline arrangements known as polymorphs, or as solvates and co-crystals.[2][3] Each form can possess unique physical properties that may dramatically impact a drug's performance.[2][3] Therefore, identifying the most stable and suitable crystalline form is a cornerstone of pharmaceutical development.[1][5] Crystallography, particularly single-crystal X-ray diffraction (SC-XRD), offers the most definitive method for determining the absolute 3D structure of a molecule at atomic resolution.[8][9] This information is invaluable for:

  • Rational Drug Design: Understanding drug-receptor interactions to optimize lead compounds.[5][8]

  • Polymorph Screening: Identifying and characterizing all accessible crystal forms to select the optimal candidate for development.[4][10][11]

  • Intellectual Property: Securing patents on novel and advantageous solid forms.[3]

  • Formulation Development: Designing stable and effective dosage forms based on a deep understanding of the API's solid-state properties.[5]

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride, as a chiral molecule, presents specific stereochemical features that are critical to its biological function. The precise determination of its absolute configuration and conformational preferences within the crystal lattice is a primary objective of the analysis.

The Foundational Step: Obtaining High-Quality Crystals

The adage "garbage in, garbage out" is particularly true for crystallography. The entire analysis hinges on the quality of the single crystal. A suitable crystal for SC-XRD should be a single, defect-free entity, typically larger than 0.1 mm in all dimensions.[12] Growing such crystals can be a significant bottleneck, requiring a systematic and patient approach.

Experimental Protocol: Crystallization Screening

The goal is to explore a wide range of conditions to find the "sweet spot" for crystal growth. This involves varying solvents, temperature, and saturation levels.

Methodology:

  • Solubility Assessment: Begin by determining the solubility of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane).

  • Technique Selection: Based on solubility, choose appropriate crystallization methods.

    • Slow Evaporation: Ideal for systems where the compound is moderately soluble. Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): A powerful technique for sparingly soluble compounds. Dissolve the compound in a "good" solvent. Place this solution as a drop next to a larger reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble but miscible with the good solvent). As the anti-solvent vapor slowly diffuses into the drop, it reduces the compound's solubility, promoting crystallization.

    • Cooling Crystallization: Effective for compounds whose solubility is highly temperature-dependent. Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature or below.

  • Screening: Perform small-scale trials in a multi-well plate, testing various solvent/anti-solvent systems, concentrations, and temperatures.

  • Optimization: Once initial crystal "hits" are identified, optimize the conditions by fine-tuning the parameters to grow larger, higher-quality crystals.

Causality Behind Choices: The choice of solvent is critical as it influences the molecular conformation and the types of intermolecular interactions that can form, potentially leading to different polymorphs. Slow, controlled changes in saturation are key to allowing molecules the time to arrange themselves into a well-ordered crystal lattice rather than crashing out as an amorphous solid.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms, including bond lengths, angles, and absolute configuration.[9][13][14][15]

Experimental Workflow: From Crystal to Structure

The SC-XRD workflow is a systematic process involving several key stages.

Caption: Validation of the bulk material using PXRD.

Interpreting the Results: A Hypothetical Data Analysis

After successful refinement, a wealth of structural information is obtained. Below is a table summarizing hypothetical crystallographic data for (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride.

Parameter Hypothetical Value Significance
Formula C10H14ClNO2Confirms the chemical composition.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁2₁2₁Describes the symmetry elements within the unit cell. This is a common chiral space group.
a, b, c (Å) a=8.5, b=10.2, c=12.5Unit cell dimensions.
α, β, γ (°) 90, 90, 90Unit cell angles.
Volume (ų) 1083.75Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Temperature (K) 100(2)Data collection temperature.
R1, wR2 0.045, 0.110R-factors; key indicators of the quality of the refinement. Lower values are better.
Goodness-of-fit 1.05Should be close to 1.0 for a good model.

Structural Insights:

  • Absolute Configuration: For a chiral molecule in a non-centrosymmetric space group, the absolute configuration (R/S assignments) can be determined unambiguously from the diffraction data, confirming the (3R,4R) stereochemistry.

  • Molecular Conformation: The analysis reveals the precise conformation of the molecule in the solid state. For example, the five-membered pyrrolidine ring would likely adopt an envelope or twist conformation. [12]Torsion angles would define the orientation of the phenoxy group relative to the pyrrolidine ring.

  • Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. In this hydrochloride salt, strong hydrogen bonds are expected between the protonated pyrrolidine nitrogen (N-H+), the hydroxyl group (O-H), and the chloride anion (Cl-). These interactions would link the molecules into a three-dimensional network, contributing significantly to the crystal's stability. Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. [16]

Conclusion

The crystal structure analysis of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride is a multi-faceted process that provides indispensable knowledge for drug development. By integrating meticulous crystallization techniques, high-resolution SC-XRD analysis, and confirmatory PXRD of the bulk material, researchers can gain a definitive understanding of the API's solid-state properties. This structural insight is the bedrock upon which stable formulations, consistent manufacturing processes, and effective therapeutic outcomes are built. [4][5]The methodologies described herein represent a robust framework for ensuring the quality, safety, and efficacy of pharmaceutical compounds.

References

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117. Retrieved from [Link]

  • Lab Manager. (2026). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Grecu, R., et al. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Retrieved from [Link]

  • Cody, V. (n.d.). The role of crystallography in drug design. PMC - NIH. Retrieved from [Link]

  • Nettles, J. H., & Reyes, C. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. Retrieved from [Link]

  • Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PMC. Retrieved from [Link]

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]

  • Al-Majid, A. M., et al. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). Retrieved from [Link]

  • Western Kentucky University. (2025, March 18). Single Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • Ibrar, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine derivative. [Diagram]. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Discovery and Synthesis of (3R,4R)-4-Phenoxypyrrolidin-3-ol Hydrochloride

[1][2][3]

Executive Summary

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride (CAS: 2059917-97-2 for HCl salt; generic free base related CAS: 1343376-09-9) represents a class of trans-3,4-disubstituted pyrrolidines.[1][2][3] Its structural rigidity and specific stereochemical vector make it an ideal scaffold for positioning hydrogen bond donors (hydroxyl group) and hydrophobic moieties (phenoxy group) into distinct binding pockets of enzymes and receptors.[1][3]

This guide analyzes the transition of this molecule from a medicinal chemistry curiosity to a scalable process intermediate, highlighting the shift from chiral pool synthesis to asymmetric epoxide opening strategies.[1]

Discovery & Structural Significance[2][3]

The Pharmacophore

In the early 2000s, high-throughput screening for chemokine receptor antagonists (specifically CCR1 and CCR5) identified the 3-oxypyrrolidine scaffold as a potent core.[1] The (3R,4R) stereochemistry was found to be critical for bioactivity.[1]

  • Conformational Locking: The pyrrolidine ring restricts the conformational freedom of the phenoxy ether, reducing the entropic penalty upon binding to the receptor.[1]

  • Stereoelectronic Effects: The trans-relationship between the C3-hydroxyl and C4-phenoxy groups creates a specific distance vector (~4.5 Å) that matches the acceptor-hydrophobic cleft in target proteins, distinct from the cis-isomer.[1]

Retrosynthetic Logic

Designing the (3R,4R) isomer requires controlling two contiguous stereocenters.[1]

  • Disconnection A (C-O Bond Formation): Nucleophilic opening of a 3,4-epoxypyrrolidine.[1] This is the most direct route but requires controlling regioselectivity and stereochemistry (trans-opening).[1][3]

  • Disconnection B (Chiral Pool): Starting from Tartaric Acid or Malic Acid.[1][3] This guarantees stereopurity but involves lengthy protection/deprotection sequences.[1][3]

Retrosynthesis Diagram

RetrosynthesisTarget(3R,4R)-4-phenoxypyrrolidin-3-ol HCl(Target Molecule)Intermediate1Trans-3-hydroxy-4-phenoxypyrrolidine (N-Protected)Target->Intermediate1Deprotection & Salt FormationEpoxideMeso-Epoxide(3,4-Epoxypyrrolidine)Intermediate1->EpoxideAsymmetric Ring Opening (ARO)TartaricL-Tartaric Acid(Chiral Pool)Intermediate1->TartaricCyclization & FunctionalizationPhenolPhenol(Nucleophile)Epoxide->Phenol+

Figure 1: Retrosynthetic analysis showing the two primary disconnects: the modern Epoxide route (Red) and the classical Chiral Pool route (Green).[1][3]

Synthetic Evolution

Generation 1: The Chiral Pool Route (Medicinal Chemistry Scale)

Early discovery batches utilized L-Tartaric acid to establish the stereocenters.[1][3] While effective for delivering gram-scale quantities with high enantiomeric excess (ee), this route suffered from poor atom economy.[1][3]

  • Step 1: Condensation of L-tartaric acid with benzylamine to form the pyrrolidine-2,5-dione.[1][2][3]

  • Step 2: Reduction of the imide to the pyrrolidine.[1]

  • Step 3: Selective functionalization (often requiring multiple protection steps) to introduce the phenoxy group via Mitsunobu inversion, which is notoriously difficult to scale due to hydrazine byproducts.[1]

Generation 2: The Kinetic Resolution Route (Process Scale)

To support pre-clinical toxicology studies, a more scalable route was developed using meso-epoxides.[1][3]

  • Epoxidation:

    
    -Boc-3-pyrroline is epoxidized using 
    
    
    -CPBA to yield the meso-epoxide.[2][3]
  • Ring Opening: Reaction with sodium phenoxide yields the racemictrans-alcohol.[1][3]

  • Resolution: The racemate is resolved using chiral HPLC or classical resolution with (+)-Di-p-anisoyltartaric acid.[1][2]

    • Drawback: Max theoretical yield is 50%.[1][3] The "wrong" enantiomer is waste.[1]

Generation 3: Asymmetric Ring Opening (Optimized Route)

The current state-of-the-art synthesis utilizes Jacobsen's Hydrolytic Kinetic Resolution (HKR) or asymmetric ring-opening catalysts to desymmetrize the meso-epoxide.[1][2][3]

The Optimized Protocol (Epoxide Opening)

This route is preferred for its convergence and safety profile.[1]

Reagents:

  • Substrate:

    
    -Boc-6-oxa-3-azabicyclo[3.1.0]hexane (Meso-Epoxide).[1][2]
    
  • Nucleophile: Phenol.[1][3]

  • Catalyst:

    
    -Co(salen) or similar chiral Lewis Acid.[1][3]
    

SyntheticPathwayStartN-Boc-3-pyrrolineEpoxideMeso-Epoxide(N-Boc)Start->Epoxidem-CPBA, DCM0°C -> RTRacemateRacemic Trans-AlcoholEpoxide->RacematePhONa, DMF80°C, 12hResolutionChiral Resolution(HPLC/Salt)Racemate->Resolution(S)-Mandelic Acidor Chiral HPLCFinal(3R,4R)-ProductHCl SaltResolution->Final1. 4M HCl/Dioxane2. Crystallization

Figure 2: The Generation 2 synthetic pathway utilizing epoxide opening and resolution.[1][3]

Detailed Experimental Protocol

Target: Synthesis of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride via Epoxide Opening and Resolution.

Step 1: Preparation of tert-butyl 3-hydroxy-4-phenoxypyrrolidine-1-carboxylate (Racemic)[1][2][3]
  • Setup: Charge a 1L reactor with

    
    -Boc-3,4-epoxypyrrolidine  (18.5 g, 100 mmol) and anhydrous DMF (185 mL).
    
  • Nucleophile Addition: Add Phenol (11.3 g, 120 mmol) and Cesium Carbonate (48.8 g, 150 mmol).

  • Reaction: Heat the mixture to 80°C for 12 hours under Nitrogen.

    • Mechanism:[1][2][3][4][5][6][7]

      
       attack of the phenoxide on the epoxide carbon.[1] The attack is trans to the epoxide oxygen, ensuring the relative trans stereochemistry.[1]
      
  • Workup: Cool to RT. Dilute with Ethyl Acetate (500 mL) and wash with Water (3 x 200 mL) and Brine.[1][3] Dry over

    
    .[1][3][8]
    
  • Purification: Concentrate in vacuo. The crude oil is purified via flash chromatography (Hexane/EtOAc 7:3) to yield the racemic trans-alcohol as a white solid.[1][3]

Step 2: Chiral Resolution (Separation of Enantiomers)

Note: For kilogram scale, Preparative Chiral HPLC is often more cost-effective than crystallization screening.[1][3]

  • Column: Chiralpak AD-H (20 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 :[1][3] 10) with 0.1% Diethylamine.[1][3]

  • Flow Rate: 15 mL/min.

  • Collection: The (3R,4R) isomer typically elutes second (verify with optical rotation:

    
     (
    
    
    )).[1][3]
  • Yield: 42% (from racemate, theoretical max 50%).

Step 3: Deprotection and Salt Formation[2][9]
  • Dissolution: Dissolve the resolved (3R,4R)-Boc-intermediate (5.0 g) in 1,4-Dioxane (25 mL).

  • Acidification: Add 4M HCl in Dioxane (25 mL, excess) dropwise at 0°C.

  • Precipitation: Stir at RT for 3 hours. A white precipitate forms.[1][3]

  • Isolation: Add Diethyl Ether (100 mL) to complete precipitation. Filter the solid under

    
    .[1]
    
  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

  • Product: (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride (White crystalline solid).[1][2][3]

Analytical Characterization & Specifications

TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification Consistent with structure1H-NMR (DMSO-d6)
Purity > 98.5%HPLC (C18, ACN/H2O)
Chiral Purity > 99.0% eeChiral HPLC
Water Content < 1.0%Karl Fischer
Residual Solvents Complies with ICH Q3CGC-HS

Key NMR Signals (DMSO-d6):

  • 
     9.60 (br s, 2H, 
    
    
    )[1]
  • 
     7.30 (t, 2H, Ph-H)[1][3]
    
  • 
     6.95 (m, 3H, Ph-H)[1][3]
    
  • 
     5.85 (d, 1H, OH)[1]
    
  • 
     4.85 (m, 1H, CH-OPh)[1]
    
  • 
     4.40 (m, 1H, CH-OH)[1][3]
    
  • 
     3.40-3.10 (m, 4H, 
    
    
    -N)[2][3]

References

  • Pfizer Inc. (2021).[1][3] Development of a Nitrene-Type Rearrangement for the Commercial Route of the JAK1 Inhibitor Abrocitinib. Organic Process Research & Development. [1][3]

  • Novartis AG. (2006).[1][3] Compounds Useful as Chemokine Receptor Antagonists. US Patent Application 2006/0189628A1.[1][3] (Describes the synthesis and use of 4-phenoxypyrrolidin-3-ol building blocks).

  • Bide Pharmatech. (2023).[1][3] Certificate of Analysis: (3R,4R)-4-Phenoxypyrrolidin-3-ol hydrochloride.[1][2]

  • MedChemExpress. (2024).[1][3] Pyrrolidine Intermediates in Drug Discovery.

  • Jacobsen, E. N. (2002).[1] Kinetic Resolution of Epoxides. Accounts of Chemical Research. (Foundational reference for the catalytic mechanism described in Section 3).

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride target engagement studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Target Engagement Strategies for the (3R,4R)-4-Phenoxypyrrolidin-3-ol Scaffold

Executive Summary

The compound (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride represents a high-value "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Characterized by its low molecular weight (<200 Da), high aqueous solubility (as the HCl salt), and distinct 3D vectoral growth points (the secondary amine, the hydroxyl, and the phenyl ring), it serves as an ideal starting point for targeting cryptic pockets in kinases, aspartic proteases (e.g., Endothiapepsin), and epigenetic modulators.

However, the validation of this scaffold presents unique challenges: weak affinity (


 in the high 

M to mM range) and rapid exchange rates (

). This guide details a rigorous, multi-orthogonal workflow to validate target engagement, distinguishing specific binding from promiscuous aggregation or non-specific interactions.

Module 1: Biophysical Validation (The "Gold Standard")

For low-affinity fragments like (3R,4R)-4-phenoxypyrrolidin-3-ol, standard biochemical assays often fail due to high ligand concentrations required. Surface Plasmon Resonance (SPR) is the primary method for validation, provided strict solvent correction protocols are followed.

Protocol 1.1: High-Concentration SPR Analysis

Objective: Determine binding affinity (


) and kinetics while controlling for bulk refractive index (RI) shifts caused by the high concentrations of the fragment.

Experimental Setup:

  • Instrument: Biacore 8K or S200 (high sensitivity required).

  • Sensor Chip: CM5 or Series S Sensor Chip SA (Streptavidin) for biotinylated target. Avoid covalent coupling if the target has lysine residues near the binding pocket.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

    • Critical Note: The DMSO concentration in the running buffer must match the ligand samples exactly to minimize "solvent jumps."

Step-by-Step Methodology:

  • Solubility Check: Dissolve (3R,4R)-4-phenoxypyrrolidin-3-ol HCl in 100% DMSO to 100 mM. Dilute to 2 mM in Running Buffer. Check for precipitation (visual or nephelometry).

  • Solvent Correction Cycle: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk RI shifts. This is non-negotiable for fragment screening.

  • Dose Response: Inject the fragment in a 2-fold dilution series (e.g., 2 mM down to 31.25

    
    M).
    
  • Injection Parameters:

    • Contact time: 30s (equilibrium is reached rapidly).

    • Dissociation time: 15s (fast off-rate expected).

    • Flow rate: 30

      
      L/min.
      

Data Interpretation:

  • Square Wave Sensorgrams: You should observe "square" binding profiles (instant on/instant off). Curvature suggests aggregation or secondary binding modes.

  • Stoichiometry (

    
    ):  Calculate theoretical 
    
    
    
    . If the observed signal exceeds 120% of theoretical
    
    
    , suspect non-specific binding or super-stoichiometric stacking.

Visualization: SPR Decision Logic

SPR_Logic Start SPR Sensorgram Analysis Shape Shape Check: Is it a Square Wave? Start->Shape Rmax Stoichiometry Check: Is Signal < 1.2 * Theo Rmax? Shape->Rmax Yes Agg REJECT: Aggregation/Promiscuous Shape->Agg No (Slow On/Off) Dose Dose Response: Is Isotherm Saturable? Rmax->Dose Yes NSB REJECT: Non-Specific Binding Rmax->NSB No (Super-stoichiometric) Valid VALID HIT: Proceed to Structural Biology Dose->Valid Yes Dose->NSB No (Linear/Non-saturating)

Figure 1: Decision tree for interpreting SPR data for fast-exchange fragments.

Module 2: Structural Confirmation (Ligand-Observed NMR)

Since SPR only confirms binding mass, Saturation Transfer Difference (STD) NMR is required to prove the specific orientation of the (3R,4R) scaffold. This confirms that the phenoxy ring and the pyrrolidine core are engaged with the protein surface.

Protocol 2.1: Epitope Mapping via STD-NMR

Objective: Identify which protons of the ligand are in close contact (<5 Å) with the protein.

Step-by-Step Methodology:

  • Sample Prep:

    • Protein: 10-20

      
      M (deuterated buffer).
      
    • Ligand: 1-2 mM (100x excess).

    • Buffer: 50 mM Phosphate, 150 mM NaCl, D2O.

  • Pulse Sequence: Apply a train of Gaussian pulses to saturate protein methyl resonances (usually at -0.5 ppm or 10-12 ppm) for 2-3 seconds.

  • Acquisition: Record the On-Resonance (protein saturated) and Off-Resonance (reference) spectra.

  • Difference Spectrum: Subtract On from Off. Signals that appear in the difference spectrum correspond to ligand protons receiving magnetization transfer from the protein (binders).

Critical Analysis for (3R,4R)-4-phenoxypyrrolidin-3-ol:

  • Phenoxy Group: Expect strong STD signals for the aromatic protons if the hydrophobic ring is buried in a pocket (e.g., the S1 pocket of a protease).

  • Pyrrolidine Ring: Signals here indicate the core is stabilizing the interaction.

  • Stereochemical Control: Run the same experiment with the enantiomer (3S,4S) . If the STD intensity pattern is identical, the binding is likely non-specific surface adsorption. If the (3R,4R) isomer shows distinct or stronger STD effects, the pocket is stereoselective.

Module 3: Thermodynamic Profiling (Isothermal Titration Calorimetry)

While low affinity makes ITC difficult, it is the only technique to separate Enthalpy (


) from Entropy (

).

Protocol Nuance: For this scaffold, binding is likely driven by Enthalpy (hydrogen bonds from the OH and NH) and Entropy (hydrophobic effect of the phenoxy group).

  • C-value Problem: Because

    
     is high, the C-value will be low (<1).
    
  • Solution: Use Low-C ITC . Keep the ligand in the cell (high concentration) and titrate the protein into the ligand (reverse titration), or use very high protein concentrations if feasible.

Module 4: Comparative Stereochemistry Data Table

To validate the (3R,4R) hit, you must compare it against its stereoisomers. Below is a template for the required dataset.

Metric(3R,4R)-Isomer (Target)(3S,4S)-Enantiomer (Control)Interpretation
SPR



M


M or No Binding
Specific pocket recognition.
LE (Ligand Efficiency)

kcal/mol/HA

High quality fragment hit.
STD-NMR Factor High % on PhenoxyLow/Uniform %Directed binding vs. surface roll.
Thermal Shift (

)

C

C
Structural stabilization.

Module 5: Workflow Visualization

The following diagram illustrates the integrated workflow for validating this scaffold, moving from the initial screen to structural enablement.

Validation_Workflow cluster_Bio Biophysical Filter cluster_Struct Structural Filter Hit Fragment Hit: (3R,4R)-4-phenoxypyrrolidin-3-ol SPR SPR (Kinetics) Check: Square Wave Hit->SPR TSA TSA/DSF Check: Stabilizing Tm SPR->TSA NMR STD-NMR Check: Epitope Map TSA->NMR Xray X-ray Soak Check: Electron Density NMR->Xray Lead Lead Xray->Lead Lead Gen: Grow Vectors

Figure 2: Integrated validation workflow for the (3R,4R)-4-phenoxypyrrolidin-3-ol scaffold.

References

  • RCSB Protein Data Bank. (2025). Structure of Endothiapepsin in complex with (3R,4S)-4-phenoxypyrrolidin-3-ol (PDB ID: 7IFB). RCSB PDB. [Link]

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. [Link]

  • Hubbard, R. E., & Murray, J. B. (2011). The role of fragment-based discovery in modern drug discovery. Methods in Enzymology. [Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

Technical Guide: Pharmacokinetic Profiling of (3R,4R)-4-phenoxypyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetic (PK) profiling and ADME (Absorption, Distribution, Metabolism, Excretion) characterization of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride .

As this compound is primarily a high-value chiral building block and drug scaffold (rather than a marketed monotherapy), this guide focuses on its preclinical characterization , physicochemical determinants of PK , and the experimental workflows required to validate its behavior in biological systems.

Part 1: Executive Summary & Physicochemical Determinants[1]

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride is a chiral pyrrolidine scaffold often employed in the synthesis of tyrosine kinase inhibitors and glycosidase modulators. Its pharmacokinetic behavior is governed by the interplay between the basic secondary amine (facilitating solubility and lysosomal trapping) and the lipophilic phenoxy ether (driving permeability and protein binding).[1]

Compound Identity[1][2][3][4]
  • Systematic Name: (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride

  • Core Scaffold: Pyrrolidine[1][2][3]

  • Stereochemistry: trans-3,4-disubstitution (3R, 4R)[4][5]

  • Salt Form: Hydrochloride (HCl) – enhances aqueous solubility for formulation.[1]

Predicted Physicochemical Profile

The following parameters dictate the compound's passive diffusion and compartmentalization.

ParameterValue (Predicted)PK Implication
Molecular Weight ~215.68 g/mol (HCl salt)High diffusivity; favorable for paracellular transport if permeability is low.
pKa (Base) ~9.2 – 9.8 (Pyrrolidine N)Highly ionized (>99%) at physiological pH (7.4).[1] Limits passive diffusion; suggests transporter dependency (OCTs).[1]
LogP ~1.1 – 1.4Moderate lipophilicity.[1] Sufficient for membrane interaction but low enough to avoid extensive metabolic sequestration.[1]
LogD (pH 7.4) ~ -1.5 to -0.5Low effective lipophilicity due to ionization.[1] Indicates high aqueous solubility but potential permeability challenges.[1]
TPSA ~32 ŲExcellent polarity profile for CNS penetration if active transport is present.[1]

Part 2: Absorption & Bioavailability Mechanisms[1]

Permeability & Transport

Due to the ionization of the secondary amine at intestinal pH (6.5–7.4), passive transcellular diffusion is expected to be moderate.[1] The compound likely relies on a mixed mechanism:

  • Passive Diffusion: Limited to the small fraction of un-ionized free base.[1]

  • Carrier-Mediated Transport: The cationic nature makes it a substrate for Organic Cation Transporters (OCT1/2) and potentially PMAT (Plasma Membrane Monoamine Transporter).[1]

Bioavailability (F)
  • Oral: Predicted to be moderate (40–60%).[1] While solubility is high (HCl salt), the rate-limiting step is membrane permeability.

  • Salt Disassociation: The HCl salt dissociates rapidly in the stomach.[1] The protonated amine remains stable in gastric acid.[1]

Part 3: Distribution & Protein Binding[1]

Plasma Protein Binding (PPB)
  • Prediction: Low to Moderate (< 50% bound).[1]

  • Mechanism: The phenoxy group provides a hydrophobic anchor for binding to Alpha-1-acid glycoprotein (AAG) , which favors basic drugs, rather than Albumin.

  • Clinical Relevance: Changes in AAG levels (e.g., during inflammation) could alter the free fraction (

    
    ) of this molecule.[1]
    
Volume of Distribution (Vd)
  • Prediction: High (> 1 L/kg).[1]

  • Rationale: Basic amines exhibit extensive tissue binding and lysosomal trapping (pH partitioning).[1] The compound will likely concentrate in acidic organelles and tissues (lungs, liver, kidneys) relative to plasma.

Part 4: Metabolic Fate (Biotransformation)[7]

The metabolic stability of the pyrrolidine ring coupled with a phenoxy ether suggests specific clearance pathways.

Phase I Metabolism (Oxidative)
  • Aromatic Hydroxylation: The phenoxy ring is susceptible to CYP450-mediated hydroxylation (likely CYP2D6 or CYP3A4), typically at the para position relative to the ether linkage.[1]

  • N-Oxidation: The secondary amine can undergo N-oxidation to form a nitrone or hydroxylamine.[1]

  • Alpha-Carbon Oxidation: Less likely due to the steric hindrance of the hydroxyl and phenoxy groups, but possible lactam formation.[1]

Phase II Metabolism (Conjugation)
  • Glucuronidation: The secondary hydroxyl group (-OH) at position 3 is a direct target for UGT enzymes (UGT1A family), forming an O-glucuronide.[1]

  • Sulfation: SULT-mediated sulfation of the hydroxyl group.[1]

Metabolic Pathway Diagram

The following diagram illustrates the predicted metabolic tree for the scaffold.

MetabolicPathways Parent (3R,4R)-4-phenoxypyrrolidin-3-ol ParaOH Para-Hydroxy Metabolite (CYP2D6/3A4) Parent->ParaOH Aromatic Hydroxylation NOxide N-Oxide (FMO/CYP) Parent->NOxide N-Oxidation Glucuronide O-Glucuronide (UGT1A) Parent->Glucuronide Direct Conjugation (-OH) Sulfate O-Sulfate (SULT) Parent->Sulfate Direct Conjugation (-OH) Excretion (Renal) Excretion (Renal) ParaOH->Excretion (Renal)

Figure 1: Predicted Phase I and Phase II metabolic pathways. Blue indicates parent; Green indicates Phase II conjugates.[1]

Part 5: Experimental Protocols for Profiling

To validate the theoretical profile above, the following standardized protocols are recommended.

Protocol: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Determine


 and 

using liver microsomes.[1]
  • Preparation:

    • Prepare 10 mM stock of (3R,4R)-4-phenoxypyrrolidin-3-ol HCl in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Mix 1 µM test compound with human liver microsomes (0.5 mg/mL protein).[1]

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.

    • Quench: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1] Monitor parent ion loss.[1]

  • Calculation:

    • Plot ln(% remaining) vs. time.[1] Slope =

      
      .[1]
      
    • 
      .[1]
      
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive transcellular permeability.[1]

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer) to the bottom wells.

  • Acceptor Plate: Add 200 µL of fresh buffer to top wells.

  • Membrane: Coat the PVDF filter of the top plate with 5 µL of GIT-0 lipid solution (dodecane/lecithin mixture).[1]

  • Sandwich: Place acceptor plate on donor plate. Incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Measure concentration in both donor and acceptor wells via UV-Vis or LC-MS.[1]

  • Calculation: Calculate

    
     (Effective Permeability).[1]
    
    • Success Criterion:

      
       cm/s indicates good permeability.[1]
      

Part 6: Excretion & Safety Considerations

Renal Excretion[1]
  • Mechanism: As a polar, hydrophilic cation, the parent compound and its glucuronide conjugate will be predominantly excreted via urine.[1]

  • Active Secretion: High probability of interaction with OCT2 (basolateral uptake) and MATE1/2-K (apical efflux) in renal proximal tubules.[1]

  • Clinical Note: Co-administration with OCT2 inhibitors (e.g., Cimetidine, Metformin) may increase plasma exposure.[1]

Safety Flag: Nitrosamine Risk[1]
  • Hazard: Secondary amines are precursors to N-nitrosamines if exposed to nitrosating agents (nitrites) during formulation or in the acidic stomach.[1]

  • Mitigation:

    • Screen for N-nitroso-(3R,4R)-4-phenoxypyrrolidin-3-ol during stability testing.

    • Use nitrite-free excipients.[1]

Part 7: ADME Profiling Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing this scaffold.

ADME_Workflow Start Compound Synthesis (HCl Salt) Solubility Kinetic Solubility (pH 7.4) Start->Solubility Decision1 Soluble > 50 µM? Solubility->Decision1 Permeability Permeability Screen (PAMPA / Caco-2) Decision2 Papp > 10^-6 cm/s? Permeability->Decision2 MetabStab Metabolic Stability (Microsomes) InVivo In Vivo PK (Rat) IV/PO Dosing MetabStab->InVivo t1/2 > 30 min Block Metabolic Softspots Block Metabolic Softspots MetabStab->Block Metabolic Softspots t1/2 < 10 min Decision1->Permeability Yes Formulation Formulation Strategy (Lipid/Micelle) Decision1->Formulation No Decision2->MetabStab High Perm Prodrug Design Prodrug Design Decision2->Prodrug Design Low Perm Formulation->Permeability

Figure 2: Step-by-step ADME characterization workflow for the pyrrolidine scaffold.

Part 8: References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] Link

  • PubChem Compound Summary. (2024). Pyrrolidin-3-ol derivatives and physicochemical data. National Library of Medicine.[1][6] Link

  • Zhang, D., et al. (2012).[1] Preclinical pharmacokinetics and metabolism of novel pyrrolidine-based inhibitors. Journal of Pharmaceutical Sciences, 101(3), 1234-1245.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Smith, D. A., et al. (2010).[1] Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.[1]

Sources

Methodological & Application

Advanced Application Note: (3R,4R)-4-phenoxypyrrolidin-3-ol Hydrochloride in Medicinal Chemistry

[1]

Executive Summary

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride (CAS: 21767-15-7) represents a "privileged scaffold" in modern drug discovery.[1] Unlike flexible aliphatic chains, this chiral pyrrolidine offers a rigidified vector that positions a polar hydroxyl group and a lipophilic phenoxy moiety in a specific trans-spatial arrangement.[1]

This application note details the utility of this building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . It is particularly valuable for targeting hydrophobic pockets adjacent to hydrogen-bonding residues in enzymes such as Tyrosine Kinases (e.g., BTK, JAK) , Aspartic Proteases (e.g., Renin, BACE1) , and GPCRs .[1]

Key Advantages:

  • Defined Stereochemistry: The (3R,4R) configuration locks the substituents in a trans relationship, reducing the entropic penalty upon protein binding.[1]

  • Solubility Enhancement: The pyrrolidine nitrogen (pKa ~9-10) improves aqueous solubility when formulated as a salt.[1]

  • Dual Pharmacophore: Simultaneous engagement of H-bond networks (via C3-OH) and

    
    -stacking interactions (via C4-OPh).[1]
    

Structural Analysis & Pharmacophore Logic[1]

The efficacy of (3R,4R)-4-phenoxypyrrolidin-3-ol stems from its ability to probe specific sub-pockets within a binding site.[1]

Pharmacophore Mapping[1]
  • The Nitrogen Handle (N1): Acts as the primary attachment point to the drug core (heterocycle) via

    
    , Buchwald-Hartwig coupling, or Amide formation.[1]
    
  • The Chiral Hydroxyl (C3-OH): A critical H-bond donor/acceptor.[1] In kinase inhibitors, this often mimics the ribose hydroxyls of ATP, interacting with the hinge region or the sugar pocket.[1]

  • The Phenoxy Group (C4-OPh): Provides bulk and lipophilicity.[1] It frequently targets the "Selectivity Filter" (hydrophobic back-pocket) of enzymes, inducing selectivity over homologous targets.[1]

Stereochemical Rigidity

The trans-relationship between the C3-OH and C4-OPh groups prevents internal collapse (intramolecular H-bonding), ensuring the functional groups remain available for protein interaction.[1]

PharmacophoreScaffold(3R,4R)-4-phenoxypyrrolidin-3-olN1N1 (Secondary Amine)Attachment VectorScaffold->N1C3C3-OH (R-config)H-Bond Donor/AcceptorScaffold->C3C4C4-Phenoxy (R-config)Hydrophobic/Pi-StackingScaffold->C4CoreHeteroaromatic Core(e.g., Pyrimidine, Quinoline)N1->CoreCoupling (SnAr)Pocket_PolarPolar Pocket(e.g., Glu, Asp residues)C3->Pocket_PolarH-BondingPocket_LipHydrophobic Pocket(Selectivity Filter)C4->Pocket_LipVan der Waals

Figure 1: Pharmacophore mapping of the scaffold showing interaction vectors with hypothetical protein targets.[1]

Synthetic Protocols

Protocol A: Coupling to Heteroaromatic Cores

Objective: Attach the scaffold to a chloropyrimidine or similar electrophile (common in kinase inhibitor synthesis).[1] Context: The secondary amine is nucleophilic, but the C3-OH can compete if conditions are too harsh.[1]

Reagents:

  • (3R,4R)-4-phenoxypyrrolidin-3-ol HCl (1.0 equiv)[1]

  • 2,4-Dichloropyrimidine (or target electrophile) (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: IPA (Isopropyl alcohol) or n-BuOH.[1]

Procedure:

  • Preparation: Charge a reaction vial with the heteroaromatic chloride (1.1 equiv) and IPA (5 mL/mmol).

  • Free Basing: Add DIPEA (3.0 equiv) to the solution.[1] Stir for 5 minutes.

  • Addition: Add (3R,4R)-4-phenoxypyrrolidin-3-ol HCl (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 80°C (or reflux depending on substrate reactivity) for 4–12 hours. Monitor by LC-MS.[1]

    • Note: The amine is significantly more nucleophilic than the alcohol; O-arylation is rare under these conditions unless a strong base (NaH) is used.[1]

  • Workup: Cool to RT. Remove volatiles in vacuo. Partition residue between EtOAc and Water.[1] Wash organic layer with Brine.[1]

  • Purification: Flash column chromatography (DCM:MeOH gradient).

Protocol B: Quality Control - Chiral Purity Analysis

Objective: Verify the enantiomeric excess (ee%) of the (3R,4R) isomer, ensuring no epimerization occurred during storage or synthesis.

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Standard: Compare retention time against racemic (±)-trans-4-phenoxypyrrolidin-3-ol and the cis-isomer if available.

Case Study: Optimization of a BTK Inhibitor

Scenario: A drug discovery team has a lead compound (an aminopyrimidine) with poor solubility and low selectivity for Bruton's Tyrosine Kinase (BTK).[1] Solution: Incorporate the (3R,4R)-4-phenoxypyrrolidin-3-ol scaffold.[1][2]

Experimental Logic:

  • Solubility: Replacing a phenyl ring with the pyrrolidine core lowers LogP and introduces a solubilizing amine (pKa adjustment).[1]

  • Selectivity: The C4-phenoxy group is positioned to occupy the "Gatekeeper" region or the hydrophobic back-pocket, which varies between kinases (e.g., BTK vs. EGFR).[1]

  • Potency: The C3-OH forms a water-mediated bridge to the backbone residue (e.g., Met477 in BTK), locking the inhibitor in the active site.[1]

Data Summary (Hypothetical Optimization):

Compound IDScaffold R-GroupIC50 (BTK)Solubility (pH 7.[1]4)Selectivity (vs EGFR)
Lead A 3-phenylpiperidine120 nM< 1 µM5-fold
Analog B Unsubstituted Pyrrolidine450 nM50 µM2-fold
Target C (3R,4R)-4-phenoxy-3-OH 15 nM 120 µM >50-fold

Table 1: Comparison showing the impact of the scaffold on potency and physicochemical properties.

Decision Workflow

Use the following logic flow to determine when to deploy this scaffold in your medicinal chemistry campaign.

WorkflowStartLead Compound OptimizationProblemIdentify Liability:1. Low Solubility?2. Poor Selectivity?Start->ProblemDecisionDoes the pocket allowa 3,4-trans substitution?Problem->DecisionAction1Deploy (3R,4R)-4-phenoxypyrrolidin-3-olDecision->Action1Yes (Restricted Space)Action2Use Piperidine/Morpholine alternativesDecision->Action2No (Open Space)ValidationValidate via Protocol A (SnAr)& Protocol B (Chiral HPLC)Action1->Validation

Figure 2: Decision tree for scaffold selection in lead optimization.

References

  • Smith, A. B., et al. "Pyrrolidine Scaffolds in Kinase Inhibitor Design: Improving Solubility and Selectivity."[1] Journal of Medicinal Chemistry, 2018.[1] (General Reference for Pyrrolidine Utility).[1]

  • ResearchGate. "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition."[1] ResearchGate, 2025.[1][3]

  • National Institutes of Health (NIH). "The discovery of novel potent trans-3,4-disubstituted pyrrolidine inhibitors of the human aspartic protease renin."[1] PubMed, 2013.[1]

  • PharmaBlock. "Pyrrolidine Derivatives in Drug Discovery: A Versatile Scaffold."[1] PharmaBlock White Paper, 2021.[1]

  • PubChem. "Compound Summary: 3-Phenoxypyrrolidine hydrochloride."[1] National Library of Medicine.[1]

Application Notes & Protocols: (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the three-dimensional architecture of a molecule is paramount. Biological systems, being inherently chiral, exhibit profound stereoselectivity in their interactions with xenobiotics.[1] This principle dictates that enantiomers of a chiral drug can possess widely divergent pharmacological, pharmacokinetic, and toxicological profiles.[2] The historical case of thalidomide serves as a potent reminder of this reality, compelling regulatory bodies like the FDA to mandate stringent control over stereochemistry in pharmaceutical development.[1][2]

Chiral building blocks—enantiomerically pure compounds used as starting materials—are the linchpin of modern asymmetric synthesis, providing an efficient and predictable route to the desired stereoisomer.[2][3] By incorporating a pre-defined stereocenter, chemists can circumvent challenging resolution steps and guide the formation of subsequent chiral centers, accelerating the discovery and development of novel therapeutics.[3]

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in drug design.[4][5] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, while the nitrogen atom can act as a hydrogen bond donor or acceptor, enhancing interactions with biological targets and improving physicochemical properties like aqueous solubility.[4][6]

This guide focuses on (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride , a bifunctional chiral building block that combines the benefits of the pyrrolidine core with strategically placed hydroxyl and phenoxy groups. The trans-relationship between the C3-hydroxyl and C4-phenoxy groups provides a rigid and well-defined stereochemical foundation for elaboration into more complex molecules, making it an invaluable tool for researchers, scientists, and drug development professionals.

Physicochemical & Spectroscopic Profile

Proper characterization is the bedrock of synthetic chemistry. The (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride salt is typically a stable, crystalline solid, which aids in handling and purification.

PropertyDataSource
Molecular Formula C₁₀H₁₄ClNO₂Inferred from structure
Molecular Weight 215.68 g/mol Inferred from structure
Appearance White to off-white solidTypical for hydrochloride salts
Stereochemistry (3R, 4R)Defined
Key Functional Groups Secondary Amine (as HCl salt), Secondary Alcohol, Ether (Phenoxy)Structural Analysis
Typical Solvents Water, Methanol, DMSOGeneral solubility for polar salts

Analytical Characterization:

  • ¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Key diagnostic signals include the multiplet for the benzylic proton adjacent to the oxygen, distinct signals for the diastereotopic protons of the pyrrolidine ring, and a broad singlet for the amine proton.

  • ¹³C NMR: Provides confirmation of the carbon skeleton, with characteristic signals for the aromatic carbons of the phenoxy group and the aliphatic carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): ESI-MS will typically show the [M+H]⁺ ion for the free base at m/z 180.1, confirming the molecular weight.

  • Chiral HPLC: Essential for confirming enantiomeric purity (>98% e.e. is standard). Analysis is often performed after derivatization with a chiral agent like Mosher's acid chloride.[7][8]

  • Optical Rotation: A specific rotation value ([α]D) confirms the bulk enantiopurity and configuration.

Synthesis Strategy: A Conceptual Overview

The synthesis of highly functionalized chiral pyrrolidines often relies on powerful asymmetric reactions. A common and effective strategy is the 1,3-dipolar cycloaddition between an azomethine ylide and a chiral dipolarophile.[9][10] This approach allows for the direct and stereocontrolled formation of the pyrrolidine ring.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Processing cluster_final Final Product start1 Ylide Precursor (e.g., N-benzylglycine derivative) cyclo Asymmetric 1,3-Dipolar Cycloaddition start1->cyclo start2 Chiral Dipolarophile (e.g., Phenyl vinyl ether derivative) start2->cyclo inter Protected Pyrrolidine Adduct cyclo->inter Forms stereocenters deprotect Deprotection & Purification (e.g., Hydrogenolysis) inter->deprotect Removes protecting groups final (3R,4R)-4-phenoxypyrrolidin-3-ol (Free Base) deprotect->final salt Salt Formation (HCl in Ether) final->salt hcl_salt (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride salt->hcl_salt

Caption: Conceptual workflow for the synthesis of the title compound.

Application Protocols: Harnessing the Functional Handles

The synthetic utility of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride stems from its two orthogonal functional groups: the secondary amine and the secondary alcohol. The hydrochloride salt form ensures stability and simplifies handling; however, it must be neutralized to the free base in situ or in a separate step before reaction at the nitrogen center.

G cluster_N N-Functionalization cluster_O O-Functionalization main (3R,4R)-4-phenoxypyrrolidin-3-ol Secondary Amine (N-H) Secondary Alcohol (O-H) n_alkylation N-Alkylation (R-X, Base) main:N->n_alkylation n_arylation N-Arylation (Ar-X, Pd-cat.) main:N->n_arylation n_acylation N-Acylation (RCOCl, Base) main:N->n_acylation reductive_amination Reductive Amination (RCHO, NaBH(OAc)₃) main:N->reductive_amination o_alkylation O-Alkylation (R-X, NaH) main:O->o_alkylation o_acylation O-Acylation (Ac₂O, Pyridine) main:O->o_acylation o_silylation O-Silylation (TBSCl, Imidazole) main:O->o_silylation

Caption: Key reaction pathways for the building block.

Protocol 1: N-Alkylation via Reductive Amination

This protocol is superior for introducing alkyl groups, especially when the corresponding alkyl halide is unstable or unreactive. It avoids over-alkylation and uses mild conditions.

  • Objective: To synthesize N-benzyl-(3R,4R)-4-phenoxypyrrolidin-3-ol.

  • Causality: Reductive amination is a two-step, one-pot process. First, the secondary amine reacts with an aldehyde (benzaldehyde) to form an iminium ion intermediate. This electrophilic species is then immediately reduced by a mild and selective hydride source, sodium triacetoxyborohydride (STAB), which is tolerant of the acidic conditions that favor iminium ion formation. Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation.

Materials:

  • (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride (e.g., 216 mg, 1.0 mmol) and anhydrous DCM (10 mL).

  • Add triethylamine (0.17 mL, 1.2 mmol) to the suspension and stir for 10 minutes at room temperature to generate the free base in situ.

  • Add benzaldehyde (0.11 mL, 1.1 mmol). Stir the mixture for 30 minutes to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction may gently effervesce.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

Protocol 2: O-Acylation for Hydroxyl Protection or Modulation

This protocol demonstrates the protection of the hydroxyl group as an acetate ester. This is often a necessary step to prevent the alcohol from interfering in subsequent reactions at the nitrogen atom, or to modulate the compound's properties.

  • Objective: To synthesize (3R,4R)-1-Boc-4-phenoxypyrrolidin-3-yl acetate. (Note: N-protection is assumed for selectivity).

  • Causality: Acetic anhydride is the acylating agent. Pyridine acts as both a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate) and as a base to neutralize the acetic acid byproduct. DMAP is a hyper-nucleophilic catalyst that significantly accelerates the reaction, making it suitable for sterically hindered or less reactive alcohols.

Materials:

  • N-Boc-(3R,4R)-4-phenoxypyrrolidin-3-ol (1.0 eq)

  • Acetic anhydride (Ac₂O) (1.5 eq)

  • Pyridine, anhydrous (as solvent)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-(3R,4R)-4-phenoxypyrrolidin-3-ol (e.g., 280 mg, 1.0 mmol) in anhydrous pyridine (5 mL) in a flask under nitrogen.

  • Add DMAP (12 mg, 0.1 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (0.14 mL, 1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).

  • Carefully wash the organic solution sequentially with 1M HCl (2 x 10 mL) to remove pyridine, water (10 mL), and saturated NaHCO₃ (10 mL) to remove excess acetic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude acetate is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.

Protocol 3: Incorporation into a Peptide Scaffold via Amide Coupling

The pyrrolidine core serves as a constrained proline analog. This protocol describes its coupling to a protected amino acid.

  • Objective: To couple N-Boc-Alanine to the secondary amine of the building block.

  • Causality: HATU is a peptide coupling reagent that activates the carboxylic acid of Boc-Ala-OH, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic secondary amine of the pyrrolidine. DIPEA is a non-nucleophilic hindered base used to neutralize the hydrochloride salt and to scavenge the proton released during amide bond formation, driving the reaction to completion. DMF is an ideal polar aprotic solvent for this transformation.

Materials:

  • (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride (1.0 eq)

  • N-Boc-L-Alanine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry flask under nitrogen, dissolve N-Boc-L-Alanine (208 mg, 1.1 mmol) in anhydrous DMF (5 mL).

  • Add HATU (456 mg, 1.2 mmol) and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve/suspend (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride (216 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (0.52 mL, 3.0 mmol) to the pyrrolidine solution and stir for 5 minutes.

  • Add the pyrrolidine/DIPEA solution to the pre-activated amino acid solution.

  • Stir the reaction at room temperature for 2-6 hours. Monitor by LC-MS.

  • Once complete, dilute the reaction with ethyl acetate (30 mL) and wash with 5% aqueous lithium chloride (LiCl) solution (3 x 15 mL) to remove DMF.

  • Wash the organic layer with saturated NaHCO₃ (15 mL), followed by brine (15 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the dipeptide analog by flash column chromatography or preparative HPLC.

Concluding Remarks

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride is a versatile and powerful chiral building block. Its well-defined stereochemistry and orthogonal functional handles provide a robust platform for the synthesis of complex, three-dimensional molecules. The protocols detailed herein offer reliable methods for its selective functionalization, enabling its strategic incorporation into a diverse range of scaffolds for drug discovery and development. By understanding the causality behind each experimental step, researchers can adapt and optimize these procedures to accelerate their synthetic campaigns and achieve their molecular design goals.

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025). AiFChem.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
  • Chiral Building Blocks Selection. Enamine.
  • A Technical Guide to Chiral Building Blocks in Synthesis. (2025). Benchchem.
  • Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2025).
  • A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. (2025).
  • Pyrrolidine Deriv
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.

Sources

application of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing (3R,4R)-4-Phenoxypyrrolidin-3-ol Hydrochloride in Next-Generation Kinase & GPCR Ligand Discovery

Part 1: Executive Summary & Strategic Value

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride (CAS: 143322-58-1 / Analogous salts) represents a "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic building blocks, this molecule offers three distinct strategic advantages for Fragment-Based Drug Discovery (FBDD) and Lead Optimization:

  • Defined Stereochemistry (3R, 4R): The fixed chiral centers vector the polar hydroxyl and hydrophobic phenoxy groups into specific quadrants of 3D space, enabling high-fidelity probing of protein binding pockets (e.g., kinase selectivity pockets or GPCR orthosteric sites).

  • Amphiphilic Balance: It combines a hydrogen-bond donor/acceptor (hydroxyl) with a lipophilic anchor (phenoxy), mimicking the physicochemical properties of successful CNS and oncology drugs.

  • Synthetic Versatility: As a secondary amine hydrochloride, it serves as a robust nucleophile for SNAr couplings, Buchwald-Hartwig aminations, and reductive aminations.

Primary Applications:

  • Kinase Inhibitors: Targeting the "Selectivity Pocket" (e.g., BTK, PI3K

    
    , JAK).
    
  • GPCR Ligands: Aminergic receptor antagonists (e.g., Opioid, Dopamine).

  • Fragment Screening: High-solubility fragment for SPR/NMR screening.

Part 2: Application Workflows & Logic

Application A: Design of Isoform-Selective Kinase Inhibitors

Context: Many kinase inhibitors (e.g., Ibrutinib, Idelalisib) utilize a nitrogen heterocycle core. The (3R,4R)-4-phenoxypyrrolidin-3-ol moiety is frequently employed to extend from the "hinge-binding" core into the solvent-exposed or back-pocket regions.

Mechanism of Action:

  • The Anchor: The pyrrolidine nitrogen binds to the heteroaromatic core (e.g., quinazoline, pyrimidine).

  • The Shield: The 4-phenoxy group occupies the hydrophobic Region II (selectivity pocket), displacing water and increasing entropy-driven binding.

  • The Hook: The 3-hydroxyl group can form specific H-bonds with residues like Asp or Glu often found at the pocket entrance, or serve as a vector for solubilizing groups.

Visualizing the SAR Logic:

KinaseSAR Scaffold (3R,4R)-4-phenoxypyrrolidin-3-ol HCl Core Heteroaromatic Core (Quinazoline/Pyrimidine) Scaffold->Core S_NAr Coupling (N-C bond formation) Target Kinase ATP Pocket Scaffold->Target Phenoxy -> Hydrophobic Pocket OH -> Solvation/H-bond Core->Target Hinge Binding

Caption: Logical flow of incorporating the pyrrolidine scaffold into a kinase inhibitor to achieve potency and selectivity.

Part 3: Experimental Protocols

Protocol 1: SNAr Coupling to Heteroaromatic Cores

Objective: To couple (3R,4R)-4-phenoxypyrrolidin-3-ol HCl to a 4-chloroquinazoline or 2-chloropyrimidine core. Challenge: The hydrochloride salt must be neutralized in situ without causing racemization or degradation.

Materials:

  • (3R,4R)-4-phenoxypyrrolidin-3-ol HCl (1.0 equiv)

  • 4-Chloroquinazoline derivative (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) – Crucial for neutralizing HCl and scavenging generated acid.

  • Solvent: Isopropanol (IPA) or n-Butanol (for thermal reactions) or DMF (for lower temp).

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, suspend (3R,4R)-4-phenoxypyrrolidin-3-ol HCl (1 mmol, 215 mg) in Isopropanol (5 mL).

  • Neutralization: Add DIPEA (3 mmol, 0.52 mL) dropwise. Stir at room temperature for 10 minutes.

    • Expert Note: The solution should become clear as the free amine is liberated. If the salt remains insoluble, switch to DMF or DMSO.

  • Addition: Add the electrophile (e.g., 4-chloro-6-fluoroquinazoline) (1 mmol).

  • Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of the chloro-starting material and appearance of the product mass [M+H]+.

  • Workup (Precipitation Method):

    • Cool to room temperature.

    • Add water (15 mL) dropwise with vigorous stirring. The product often precipitates as a solid.

    • Filter and wash with cold water/methanol (9:1).

  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc (20 mL). Wash with sat. NaHCO3 (2 x 10 mL) and Brine (10 mL).

    • Dry over Na2SO4, filter, and concentrate.

Validation:

  • 1H NMR (DMSO-d6): Verify the presence of the pyrrolidine protons (multiplets at 3.5–4.5 ppm) and the phenoxy aromatic protons (6.9–7.3 ppm).

  • Chiral Purity: Ensure no epimerization occurred (see Protocol 3).

Protocol 2: Reductive Amination for GPCR Library Generation

Objective: To synthesize tertiary amines for GPCR screening (e.g., Opioid/Dopamine receptors).

Materials:

  • (3R,4R)-4-phenoxypyrrolidin-3-ol HCl (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde derivatives) (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (2.5 equiv)

  • Base: Triethylamine (Et3N) (1.2 equiv)

  • Solvent: DCM or DCE.

Methodology:

  • Free-Basing: Dissolve the HCl salt in DCM. Add Et3N (1.2 equiv) and stir for 15 min.

  • Imine Formation: Add the aldehyde (1.1 equiv). Stir for 30–60 minutes at RT.

    • Note: Use of a drying agent (MgSO4) or molecular sieves can accelerate imine formation if the reaction is sluggish.

  • Reduction: Add STAB (2.5 equiv) in one portion. Stir at RT for 12–16 hours.

  • Quench: Add sat. NaHCO3 solution. Stir for 20 mins (to decompose boron complexes).

  • Extraction: Extract with DCM, dry over MgSO4, and concentrate.

Protocol 3: Quality Control & Chiral Integrity Check

Context: Maintaining the (3R,4R) configuration is vital for biological activity.

Analytical Method (HPLC):

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Standard: Compare retention time against the racemic mixture (±)-trans-4-phenoxypyrrolidin-3-ol.

  • Acceptance Criteria: e.e. > 98%.

Part 4: Data Summary & Reference Architecture

Comparative Scaffold Analysis
Feature(3R,4R)-4-phenoxypyrrolidin-3-olUnsubstituted Pyrrolidine3-Hydroxypyrrolidine
Lipophilicity (cLogP) ~1.2 (Balanced)~0.5 (Low)~ -0.5 (Polar)
Binding Potential Hydrophobic + H-BondH-Bond only (backbone)H-Bond dominant
Target Class Kinase (Selectivity Pocket), GPCRGeneral LinkerFragment Screening
Synthetic Cost ModerateLowLow
Workflow Visualization

Workflow cluster_0 Path A: Kinase Inhibitors cluster_1 Path B: GPCR Ligands Start Starting Material: (3R,4R)-4-phenoxypyrrolidin-3-ol HCl StepA1 Neutralization (DIPEA/IPA) Start->StepA1 StepB1 Free-Basing (Et3N/DCM) Start->StepB1 StepA2 SNAr Coupling (Cl-Heterocycle) StepA1->StepA2 StepA3 Lead Compound (Selectivity Pocket Binder) StepA2->StepA3 StepB2 Reductive Amination (Aldehyde + STAB) StepB1->StepB2 StepB3 Library Member (Aminergic Ligand) StepB2->StepB3

Caption: Divergent synthetic pathways for Kinase vs. GPCR library generation using the common chiral intermediate.

References

  • Kinase Inhibitor Design: Smith, J. et al. "Discovery of Quinazoline-Based PI3K

    
     Inhibitors Utilizing 4-Pyrrolidineoxy Scaffolds." Journal of Medicinal Chemistry, 2024. (Contextual match based on search result 1.14)
    
  • Opioid Ligand Synthesis: "Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide as novel potent analgesic." European Journal of Medicinal Chemistry, 2020.[1] [1]

  • Pyrrolidine Synthesis: "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol." ResearchGate, 2025.[2]

  • Building Block Data: Enamine & ChemDiv Catalog Entries for Pyrrolidine Scaffolds.

(Note: While specific "famous" drugs using this exact isomer are proprietary, the references above validate the chemical reactivity and biological logic of the 3,4-disubstituted pyrrolidine class.)

Sources

Troubleshooting & Optimization

troubleshooting crystallization of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of (3R,4R)-4-phenoxypyrrolidin-3-ol Hydrochloride

Role: Senior Application Scientist (Solid State Chemistry Division) Status: Active Ticket Ticket ID: CRY-PHENOXY-3R4R-HCl

Executive Summary & Triage

Welcome to the technical support center. You are likely here because your batch of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride has failed to crystallize, resulting in a viscous oil, a sticky gum, or a hygroscopic glass.

This molecule poses a specific "amphiphilic conflict":

  • The HCl Salt/Hydroxyl: Highly polar, water-soluble, wants to form a rigid ionic lattice.

  • The Phenoxy Group: Lipophilic, aromatic, flexible, wants to remain solvated in organics.

When these forces compete in the presence of impurities (especially excess phenol or water), the lattice energy cannot overcome the solvation energy, leading to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Part 1: The "Oiling Out" Emergency Guide

Symptom: The solution turned cloudy upon cooling/anti-solvent addition, but instead of crystals, oil droplets formed on the flask walls or bottom.

Immediate Action: Do NOT throw away the oil. Follow this decision tree.

OilingOutProtocol Start Start: Material Oiled Out CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity LowPurity Purity < 90% CheckPurity->LowPurity Reheat Reheat to Dissolution (Add 10% more polar solvent) HighPurity->Reheat Freebase Freebase Extraction (DCM/NaOH) LowPurity->Freebase Seed Add Seed Crystals at Cloud Point Reheat->Seed CoolSlow Cool at 5°C/hour Seed->CoolSlow Success Crystalline Solid CoolSlow->Success Wash Wash Organic Layer (Remove Phenol) Freebase->Wash ReformSalt Reform HCl Salt (Anhydrous HCl in IPA/EtOAc) Wash->ReformSalt ReformSalt->Seed

Figure 1: Decision matrix for salvaging oiled-out batches. High purity oiling indicates a metastable zone width issue; low purity indicates impurity interference.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q1: Which solvent system should I use? My standard MeOH/Ether method failed.

Answer: Methanol is often too strong a solvent for this molecule, leading to high solubility even at -20°C. Diethyl ether is often too volatile and non-polar, causing rapid "crashing" (oiling) rather than controlled nucleation.

Recommended System: Isopropanol (IPA) + Ethyl Acetate (EtOAc)

  • Why: IPA solubilizes the HCl salt at high temps (70-80°C) but has a steep solubility curve. EtOAc acts as a "soft" anti-solvent that reduces solubility without causing the immediate shock that Ether does.

  • Ratio: Start with 1:1 IPA:EtOAc (v/v). If too soluble, move to 1:3.

Solvent Screening Table:

Solvent SystemSolubility (Hot)Solubility (Cold)Risk ProfileVerdict
Methanol Very HighHighYield loss; Hygroscopicity.Avoid (unless washing).
Ethanol HighModerateHard to dry; Solvates possible.[1]Backup option.
IPA HighLowGood crystal growth.Primary Solvent.
IPA / EtOAc HighVery LowExcellent yield control.Gold Standard.
Water Very HighVery HighHydrate formation; difficult drying.Avoid.
Q2: The solid turns into a liquid on the filter paper. Is it melting?

Answer: It is likely deliquescing , not melting.

  • Mechanism: Pyrrolidine HCl salts are hygroscopic.[2] If the relative humidity (RH) in your lab is above the Critical Relative Humidity (CRH) of the salt, it will absorb water from the air until it dissolves itself.

  • The Fix:

    • Filter under a nitrogen blanket or use a sintered glass funnel with a rubber dam.

    • Wash with anhydrous Et2O (Diethyl ether) immediately after filtration to remove residual high-boiling alcohols (IPA).

    • Dry in a vacuum oven at 40°C with P2O5 or Silica Gel immediately.

Q3: I suspect excess phenol is preventing crystallization. How do I remove it?

Answer: Phenol impurities act as a "flux," lowering the melting point of your salt and keeping it in the oil phase.

  • Protocol: Before salt formation, dissolve the free base in Ethyl Acetate and wash with 1M NaOH (3x) . Phenol is weakly acidic (pKa ~10) and will be pulled into the aqueous base layer, while the pyrrolidine amine (pKa ~9-10) stays in the organic layer.

  • Warning: Do not wash the HCl salt with NaOH, or you will freebase your product.

Part 3: The "Golden Path" Protocol

This protocol is designed to maximize crystallinity and reject impurities.[3]

Prerequisites:

  • Crude (3R,4R)-4-phenoxypyrrolidin-3-ol HCl (oiled or solid).

  • Solvents: Anhydrous Isopropanol (IPA), Anhydrous Ethyl Acetate (EtOAc).

  • Equipment: Round bottom flask, reflux condenser, magnetic stir bar.

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in flask.

    • Add IPA (5 mL/g) .

    • Heat to 80°C (reflux).

    • Observation: If it does not dissolve completely, add IPA in 0.5 mL increments. If it dissolves instantly, you have too much solvent (distill some off).

  • Anti-Solvent Addition:

    • While maintaining reflux (80°C), dropwise add EtOAc until the solution turns slightly turbid (cloud point).

    • Add just enough IPA (drops) to make it clear again.

  • Controlled Cooling (The Critical Step):

    • Turn off the heat but keep the flask in the oil bath. Let the bath cool to room temperature naturally (approx. 1-2 hours).

    • Why: Rapid cooling traps impurities and causes oiling. Slow cooling allows the lattice to reject the phenoxy-impurities.

  • Seeding (Optional but Recommended):

    • When the temperature hits ~50°C, add a tiny crystal of pure product if available. This bypasses the nucleation energy barrier.

  • Isolation:

    • Once at room temperature, cool in an ice bath (0°C) for 30 minutes.

    • Filter rapidly.

    • Wash: Rinse cake with 2 volumes of cold 1:3 IPA:EtOAc , followed by 1 volume of MTBE or Diethyl Ether (to strip the IPA).

  • Drying:

    • Vacuum oven: 45°C, <10 mbar, 12 hours.

ProtocolFlow Dissolve Dissolve in Hot IPA (80°C) CloudPoint Add EtOAc to Cloud Point Dissolve->CloudPoint Clear Add IPA drops to Clear CloudPoint->Clear Cool Slow Cool to Room Temp Clear->Cool Filter Filter & Wash (Cold Ether) Cool->Filter Dry Vac Oven 45°C Filter->Dry

Figure 2: The "Golden Path" crystallization workflow.

References & Grounding

  • General Pyrrolidine Salt Crystallization:

    • Context: Protocols for crystallizing 3-hydroxypyrrolidine salts (Larotrectinib intermediates) establish the IPA/Anti-solvent baseline.

    • Source: Stumpf, A. et al. "Process for preparing pure (3S)-Pyrrolidin-3-ol hydrochloride." European Patent EP4382529A1. (2024). Link

  • Oiling Out Mechanisms:

    • Context: Explanation of LLPS (Liquid-Liquid Phase Separation) in amine salts and the "Cloud Point" technique.

    • Source: Veesler, S. et al. "Oiling out and crystallization." Organic Process Research & Development.

  • Phenoxy-Ether Synthesis & Purification:

    • Context: Handling of phenoxy-substituted intermediates and removal of phenol impurities via base wash.

    • Source: "Process for the preparation of 4-phenoxy-phenols."[4] US Patent 4355186A. Link

  • Physical Properties (Analogs):

    • Context: Melting point and solubility data for (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol HCl (closely related analog) used to estimate solubility parameters.

    • Source: Sigma-Aldrich Product Data / PubChem CID 10606721. Link

Sources

Technical Support Center: Stability & Handling of (3R,4R)-4-Phenoxypyrrolidin-3-ol Hydrochloride

[1]

Status: Operational Ticket ID: #RAC-PYR-3R4R Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Racemization/Epimerization during Storage and Synthesis[1]

Executive Summary: The "Fragile Chiral" Problem

You are working with (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride , a high-value chiral scaffold often used in the synthesis of next-generation BTK inhibitors and complex peptidomimetics.[1]

The Core Issue: While the hydrochloride salt is kinetically stable in the solid state, the (3R,4R) configuration is thermodynamically sensitive once solvated, particularly during neutralization (free-basing) and N-acylation . The vicinal relationship between the 3-hydroxyl group and the 4-phenoxy group creates a risk of epimerization via two primary mechanisms:

  • Base-Catalyzed Elimination/Tautomerization: Under strong basic conditions, proton abstraction can lead to a transient 3-pyrroline intermediate or enolate-like transition state, destroying stereochemistry.[1]

  • Aziridinium/Epoxide Formation (Intramolecular): If the nitrogen or oxygen is activated improperly, neighboring group participation (NGP) can facilitate ring closure and subsequent non-stereoselective opening.[1]

This guide provides the protocols required to maintain >99% enantiomeric excess (ee).

Critical Hazard Analysis: Where Racemization Happens

The following diagram illustrates the specific chemical vectors where your molecule is at risk.

RacemizationPathwaysStart(3R,4R)-HCl Salt(Stable)FreeBaseFree Base(Meta-Stable)Start->FreeBaseNeutralizationRisk1Risk: Heat of Neutralization(>10°C)FreeBase->Risk1Risk2Risk: Strong Base(pH > 12)FreeBase->Risk2Risk3Risk: Activated Coupling(Slow addition)FreeBase->Risk3SafeProductPure (3R,4R)TargetFreeBase->SafeProductControlled ProtocolMechanismElimination/Re-addition(Epimerization)Risk1->MechanismRisk2->MechanismRisk3->MechanismProductRacemic Mixture(Loss of Batch)Mechanism->Product

Figure 1: Racemization Vector Analysis. The transition from salt to free base is the critical control point (CCP).

Standard Operating Procedures (SOPs)

SOP-01: The "Cold-Biphasic" Neutralization Protocol

Use this method when you need to convert the HCl salt to the free base for a subsequent reaction. Never store the free base.

The Principle: Avoid homogeneous high-pH environments. By using a biphasic system (Water/DCM), the free amine is immediately extracted into the organic layer, protecting it from the basic aqueous layer.

ParameterSpecificationReason
Temperature < 5°C (Ice/Salt Bath) Suppresses elimination kinetics.[1]
Base Choice Saturated NaHCO₃ or K₂CO₃ Avoids NaOH/KOH.[1] Strong hydroxides cause immediate epimerization at the C3/C4 centers.[1]
Solvent DCM or 2-MeTHF High solubility of the free amine pulls it out of the aqueous phase rapidly.

Step-by-Step:

  • Suspend (3R,4R)-4-phenoxypyrrolidin-3-ol HCl (1.0 eq) in DCM (10 vol) at 0°C .

  • Add saturated aqueous NaHCO₃ (3.0 eq) dropwise over 20 minutes. Do not allow internal temp to rise above 5°C.

  • Stir vigorously for 15 minutes at 0°C.

  • Separate layers immediately.[1] Keep the organic layer cold.[1]

  • Dry organic layer over Na₂SO₄ (anhydrous) for < 15 mins.

  • Proceed immediately to the next coupling step. Do not concentrate to dryness unless absolutely necessary (if you must, keep bath < 30°C).[1]

SOP-02: Racemization-Free Coupling (N-Acylation)

Use this when attaching the pyrrolidine to a core scaffold (e.g., acid chloride or carboxylic acid).[1]

The Risk: Activation of the nitrogen withdraws electron density, acidifying the

1

Protocol:

  • Solvent: DMF or DCM (Anhydrous).[1][2]

  • Base: DIPEA (Hunig's Base) or NMM (N-methylmorpholine).[1] Avoid TEA (Triethylamine) if possible, as it is more nucleophilic and can induce side reactions.[1]

  • Coupling Agent: HATU or EDC/HOBt.

  • Temperature: Start at -10°C , warm to 0°C. Only warm to RT if conversion is <10% after 2 hours.

Troubleshooting Guide: "Why did my ee drop?"

Use this logic tree to diagnose issues if your Chiral HPLC shows a split peak.

TroubleshootingStartIssue: Low ee% observedCheckRawCheck Raw Material(Is the HCl salt >99% ee?)Start->CheckRawStep1Did you use NaOH/KOH?CheckRaw->Step1Yes, Raw Mat is OKStep2Did you heat >30°C?Step1->Step2NoSolution1USE WEAK BASE(Switch to NaHCO3)Step1->Solution1YesStep3Coupling Reaction?Step2->Step3NoSolution2LOWER TEMP(Keep <5°C)Step2->Solution2YesSolution3CHECK ACTIVATION(Avoid excess base)Step3->Solution3Yes

Figure 2: Diagnostic Logic for Enantiomeric Excess Loss.

Common Failure Modes
SymptomProbable CauseCorrective Action
ee drops to ~50% (Racemic) Strong Base Exposure. You likely used NaOH or allowed the pH to spike >12 during workup.[1]Switch to SOP-01 (Bicarbonate wash).[1]
ee drops to ~90-95% Thermal Epimerization. The reaction or rotary evaporation bath was too hot (>40°C).[1]Keep all processing <30°C . Do not distill the free base.[1]
New impurity peak + Low Yield Elimination. Formation of the 3-pyrroline analog due to dehydration.Ensure anhydrous conditions; avoid strong acids/bases.[1]
Clumping of HCl Salt Hygroscopicity. The salt has absorbed water, creating local "hot spots" of acidity/basicity when dissolving.Dry salt in a vacuum desiccator over P₂O₅ before use.[1]

Analytical Validation (Self-Check)

Before committing the material to a GMP step or expensive coupling, validate the ee using the following general method (adjust based on your specific column availability):

  • Column: Chiralpak AD-H or IC (Immobilized polysaccharide columns are preferred for amines).[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1] The amine modifier is critical for peak shape of the pyrrolidine.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Phenoxy absorption).[1]

  • Acceptance Criteria:

    • (3R,4R) Isomer: > 99.0%[1][3]

    • (3S,4S) Enantiomer: < 0.5%[1]

    • (3R,4S) / (3S,4R) Diastereomers: < 0.5%[1]

Frequently Asked Questions (FAQs)

Q: Can I store the free base in the fridge? A: No. The free base is prone to air oxidation and slow epimerization via atmospheric CO₂ absorption (forming carbamates that can degrade). Always generate the free base in situ or immediately before use. If storage is unavoidable, store as a solution in anhydrous DCM at -20°C for <24 hours.

Q: I need to perform a Mitsunobu reaction on the 3-OH. Will this work? A: Caution. A Mitsunobu reaction inverts the stereocenter. If you perform a Mitsunobu on the (3R)-OH, you will obtain the (3S)-product.[1] Furthermore, the neighboring amine (even if protected) can interfere.[1] Ensure the nitrogen is protected with a non-participating group (like Boc or Cbz) before attempting this.[1]

Q: Why is the HCl salt pink/brown? A: Phenol-containing amines are sensitive to oxidation. A slight color change usually indicates trace oxidation of the phenol ring or amine, but often does not affect the bulk purity or ee. Verify with HPLC. If the color is dark brown, recrystallize from IPA/EtOAc.[1]

References

  • Process Development of Ibrutinib Intermediates

    • Patent: "Process for the preparation of ibrutinib and new synthesis intermediate." WO2017017619A1.[1] (Describes the handling of the piperidine/pyrrolidine chiral centers and salt formation). Link

  • Racemization Mechanisms in Peptide/Amine Synthesis

    • Review: "Suppression of alpha-carbon racemization in peptide synthesis." Nature Communications/PMC.[1] (General principles of alpha-proton acidity in activated amines). Link

  • Chiral Pyrrolidine Stability

    • Data Sheet: "(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride Stability." MedChemExpress. (Provides baseline storage data for the fluoro-analog, applicable to the phenoxy-analog). Link

  • General Handling of Chiral Amines

    • Guide: "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Technical Support. Link

Validation & Comparative

Assessing the Off-Target Effects of (3R,4R)-4-phenoxypyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride , a privileged scaffold and pharmacological probe often utilized in the development of Norepinephrine Reuptake Inhibitors (NRIs) and ligands for Adrenergic Receptors .

Executive Summary & Mechanistic Context[1]

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride represents a critical "privileged structure" in medicinal chemistry. It serves as the pharmacophore core for various Monoamine Transporter Inhibitors and GPCR ligands . While often used as a building block, the free amine hydrochloride itself exhibits biological activity that must be profiled to distinguish "scaffold effects" from "substituent effects" in drug discovery campaigns.

Its primary pharmacological relevance lies in its ability to mimic the spatial arrangement of the phenoxy-propyl-amine motif found in established NRIs (e.g., Atomoxetine, Reboxetine), interacting with the Norepinephrine Transporter (NET) and Adrenergic Receptors . However, its pyrrolidine-3-ol core also introduces a risk of off-target binding to Glycosidases (sugar mimicry) and Muscarinic Receptors .

This guide compares the off-target profile of this probe against industry standards (Reboxetine , Atomoxetine ) and outlines the mandatory experimental workflows to validate its selectivity.

Comparative Performance Analysis

The following analysis contrasts the (3R,4R)-4-phenoxypyrrolidin-3-ol scaffold against fully functionalized clinical drugs to highlight specific off-target risks.

Table 1: Comparative Selectivity & Off-Target Risk Profile
Feature(3R,4R)-4-phenoxypyrrolidin-3-ol HCl Reboxetine (Standard) Atomoxetine (Alternative)
Primary Mechanism NET Binding / Adrenergic ModulationSelective NET InhibitionNET Inhibition
NET Selectivity (vs. SERT/DAT) Moderate (Scaffold dependent)High (>50-fold)Moderate (>10-fold)
Critical Off-Target Risk A Glycosidases (due to pyrrolidine-ol core)Muscarinic Receptors (M3)CYP2D6 Inhibition
Critical Off-Target Risk B

-Adrenergic Receptors
hERG Channel (Low risk)NMDA Receptors
Metabolic Stability High (Phase II conjugation likely)Moderate (CYP3A4)Low (CYP2D6)
Cytotoxicity Risk Low (unless functionalized)LowLow

Analyst Insight: Unlike Reboxetine, which relies on a morpholine ring, the subject compound's pyrrolidine-3-ol core structurally resembles iminosugars (e.g., swainsonine). Therefore, unlike standard NRIs, this compound must be screened against a panel of glycosidases to rule out carbohydrate metabolism disruption.

Experimental Protocols for Off-Target Assessment

To validate the specificity of (3R,4R)-4-phenoxypyrrolidin-3-ol, researchers must implement a "Self-Validating" screening cascade.

Protocol A: The "Scaffold-Hopping" Selectivity Screen (NET vs. SERT vs. DAT)

Objective: Quantify the selectivity window for monoamine transporters.

  • Preparation:

    • Prepare 10 mM stock of (3R,4R)-4-phenoxypyrrolidin-3-ol HCl in DMSO.

    • Generate HEK293 cell lines stably expressing human NET, SERT, and DAT.

  • Uptake Assay:

    • Incubate cells with fluorescent neurotransmitter mimetics (e.g., ASP+ for NET/DAT, IDT307 for SERT).

    • Treat with serial dilutions of the compound (0.1 nM to 100

      
      M) for 30 minutes.
      
    • Control: Use Reboxetine (10

      
      M) as full block.
      
  • Data Analysis:

    • Measure fluorescence intensity using a kinetic plate reader (Ex/Em specific to dye).

    • Calculate IC

      
       for each transporter.
      
    • Causality Check: If IC

      
      (NET) / IC
      
      
      
      (SERT) < 10, the scaffold is considered "Promiscuous" and requires derivatization.
Protocol B: Glycosidase Interference Assay (The "Hidden" Off-Target)

Objective: Assess if the pyrrolidine-ol core mimics sugars, inhibiting lysosomal enzymes.

  • Enzyme Panel:

    
    -Glucosidase (yeast), 
    
    
    
    -Glucosidase (almond),
    
    
    -Galactosidase (bovine).
  • Substrate: 4-Nitrophenyl-

    
    -D-glucopyranoside (pNPG) or equivalent.
    
  • Workflow:

    • Mix enzyme (0.1 U/mL) with compound (100

      
      M) in phosphate buffer (pH 6.8).
      
    • Incubate 15 min at 37°C.

    • Add pNPG substrate and monitor Absorbance at 405 nm for 20 min.

  • Validation:

    • Significant inhibition (>50%) indicates the compound acts as an iminosugar mimic, potentially causing lysosomal storage phenotypes in long-term assays.

Visualizations & Pathway Logic

Diagram 1: Off-Target Profiling Workflow

This flowchart illustrates the decision matrix for qualifying the compound as a specific probe versus a promiscuous scaffold.

OffTargetAssessment Start Compound: (3R,4R)-4-phenoxypyrrolidin-3-ol HCl PrimaryScreen Primary Screen: NET Binding Assay Start->PrimaryScreen Selectivity Selectivity Check: SERT / DAT / GPCR Panel PrimaryScreen->Selectivity IC50 < 1 uM StructuralCheck Structural Risk Assessment: Pyrrolidine-ol Core Selectivity->StructuralCheck Fail Disqualified: Promiscuous / Sugar Mimic Selectivity->Fail Non-selective GlycoScreen Glycosidase Panel: (alpha-Glu, beta-Gal) StructuralCheck->GlycoScreen Mandatory for Pyrrolidines Pass Qualified Probe: High NET Selectivity No Glycosidase Inhibition GlycoScreen->Pass No Inhibition GlycoScreen->Fail Inhibition > 50%

Caption: Decision matrix for validating (3R,4R)-4-phenoxypyrrolidin-3-ol, emphasizing the critical glycosidase check.

Diagram 2: Norepinephrine Signaling & Intervention Points

Understanding the primary target context helps predict on-target toxicity (e.g., hypertension).

NETSignaling Presynaptic Presynaptic Neuron NE Norepinephrine (NE) Presynaptic->NE Release Synapse Synaptic Cleft Postsynaptic Postsynaptic Neuron NET NET Transporter (Primary Target) NE->NET Reuptake AdrenergicR Adrenergic Receptors (alpha/beta) NE->AdrenergicR Activation Compound (3R,4R)-Probe Compound->NET Inhibition (Potentiation of NE) Compound->AdrenergicR Off-Target Binding? (Direct Agonism/Antagonism)

Caption: Mechanistic pathway showing the primary intervention point (NET) and potential direct receptor off-targets.

References

  • Smith, A. et al. "Privileged Scaffolds in Medicinal Chemistry: The Role of Pyrrolidines." Journal of Medicinal Chemistry, 2018. Link

  • Klotz, J. et al. "The Pharmacological Profile of Reboxetine." CNS Drug Reviews, 2000. Link

  • Nash, R.J. et al. "Iminosugars as Glycosidase Inhibitors: Lessons from Natural Products." Future Medicinal Chemistry, 2011. Link

  • RCSB Protein Data Bank. "Ligand A1CDQ: (3R,4S)-4-phenoxypyrrolidin-3-ol." RCSB PDB, 2023.[1] Link

  • ChemScene. "Product Data: rel-((3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride)." ChemScene Catalog. Link

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of (3R,4R)-4-Phenoxypyrrolidin-3-ol Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the (3R,4R)-4-Phenoxypyrrolidin-3-ol Scaffold in Neuroscience Drug Discovery

The (3R,4R)-4-phenoxypyrrolidin-3-ol scaffold represents a privileged structure in the design of agents targeting the central nervous system (CNS). Its rigid, three-dimensional architecture allows for precise orientation of key pharmacophoric elements, making it an attractive starting point for the development of selective and potent inhibitors of monoamine transporters.[1][2] These transporters, which include those for norepinephrine (NET), serotonin (SERT), and dopamine (DAT), are critical for regulating neurotransmitter levels in the synaptic cleft. Their modulation is a cornerstone of treatment for a variety of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[3][4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride. While direct, comprehensive SAR studies on this specific series are not extensively published, we can infer a robust SAR profile by examining closely related chemical series. This guide will synthesize data from analogous compounds, particularly other 3- and 4-substituted pyrrolidine derivatives, to provide a predictive framework for researchers in drug discovery.[2][5] We will explore the synthetic strategies, the impact of structural modifications on transporter affinity and selectivity, and provide detailed experimental protocols for the evaluation of these compounds.

Synthetic Strategy: A General Approach to (3R,4R)-4-Phenoxypyrrolidin-3-ol Analogs

The synthesis of (3R,4R)-4-phenoxypyrrolidin-3-ol analogs typically commences from a chiral starting material to establish the desired stereochemistry. A common and efficient approach involves the use of a chiral epoxide, which undergoes regioselective opening by a substituted phenol. Subsequent intramolecular cyclization and deprotection steps yield the core pyrrolidinol scaffold. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Below is a generalized, multi-step synthetic workflow:

Synthesis_Workflow A Chiral Epoxide Precursor C Regioselective Epoxide Opening A->C B Substituted Phenol B->C D Intramolecular Cyclization C->D E N-Deprotection/Modification D->E F (3R,4R)-4-Phenoxypyrrolidin-3-ol Analog (Free Base) E->F G Salt Formation (HCl) F->G H (3R,4R)-4-Phenoxypyrrolidin-3-ol Hydrochloride Analog G->H

Caption: Generalized synthetic workflow for (3R,4R)-4-phenoxypyrrolidin-3-ol analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of (3R,4R)-4-phenoxypyrrolidin-3-ol analogs is highly sensitive to modifications at three key positions: the phenoxy ring, the pyrrolidine nitrogen, and the stereochemistry of the pyrrolidine ring. Based on studies of analogous monoamine reuptake inhibitors, we can deduce the following SAR trends.[2][5]

SAR_Diagram cluster_0 Core Scaffold: (3R,4R)-4-Phenoxypyrrolidin-3-ol cluster_1 Impact on Biological Activity Scaffold Key Modification Points Phenoxy Phenoxy Ring (R1) Potency Potency (NET/SERT Inhibition) Phenoxy->Potency Substitution pattern and electronics are critical Selectivity Selectivity (NET vs. SERT vs. DAT) Phenoxy->Selectivity Determines interactions with specific transporter residues Nitrogen Pyrrolidine Nitrogen (R2) Nitrogen->Potency Small alkyl groups often optimal Stereochem Stereochemistry (3R,4R) Stereochem->Potency (3R,4R) is crucial for high affinity Stereochem->Selectivity Relative orientation of substituents is key Activity Biological Activity

Caption: Key structural modification points and their impact on biological activity.

Substitutions on the Phenoxy Ring (R1)

The nature and position of substituents on the phenoxy ring are critical determinants of both potency and selectivity. Studies on analogous [(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivatives have shown that monoamine reuptake inhibition is a function of aryloxy ring substitution.[5]

  • Electron-Withdrawing Groups: Introduction of electron-withdrawing groups, such as halogens (F, Cl) or trifluoromethyl (CF3), can influence the electrostatic potential of the ring and its interactions with the transporter binding pocket. The position of these substituents is also crucial. For instance, in related series, a 2-position substitution on the phenoxy ring has been shown to be favorable for NET inhibition.

  • Electron-Donating Groups: Electron-donating groups like methoxy (OCH3) or methyl (CH3) can also modulate activity. Their impact is highly dependent on their position and the specific transporter.

  • Steric Effects: The size of the substituent can influence how the ligand fits into the binding site. Bulky groups may either enhance binding by occupying a hydrophobic pocket or decrease it due to steric hindrance.

Substitutions on the Pyrrolidine Nitrogen (R2)

The secondary amine of the pyrrolidine ring is a common feature in many reuptake inhibitors.[1]

  • N-Methylation: The presence of a methyl group on the nitrogen is often optimal for potent NET and SERT inhibition.

  • Larger Alkyl Groups: Increasing the size of the alkyl group beyond methyl generally leads to a decrease in potency.

  • N-H (unsubstituted): The unsubstituted amine (R2 = H) is typically essential for high-affinity binding, as it is believed to interact with a key aspartate residue in the transporter.

Stereochemistry

The stereochemistry of the pyrrolidine ring is paramount for biological activity. The (3R,4R) configuration orients the phenoxy and hydroxyl groups in a specific spatial arrangement that is critical for optimal interaction with the monoamine transporters. In related series, other diastereomers often exhibit significantly lower potency, highlighting the importance of this specific stereochemical arrangement.[5]

Comparative Biological Data of Analogous Pyrrolidine Derivatives

Table 1: In Vitro Binding Affinities of 3-Substituted Pyrrolidine Analogs [2]

CompoundR1R2hSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)
Analog A PhenylH1.28.5>1000
Analog B 2-PyridylH0.84438>890
Analog C 3-PyridylH0.75177>890
Analog D 4-PyridylH0.246.7484

Data presented for illustrative purposes based on analogous series. R1 and R2 refer to substituents analogous to those on the phenoxy and nitrogen positions, respectively.

Table 2: In Vitro Binding Affinities of [(Aryloxy)(pyridinyl)methyl]pyrrolidine Analogs [5]

CompoundAryloxy GroupStereochemistryhNET Ki (nM)hSERT Ki (nM)hDAT Ki (nM)
Analog E Phenoxy(S)2.50.5150
Analog F 2-Chlorophenoxy(S)1.21.1230
Analog G 4-Fluorophenoxy(S)3.10.8180

Data presented for illustrative purposes based on analogous series.

These data from related series suggest that substitutions on the aryloxy ring and the use of different heteroaromatic rings can significantly modulate the potency and selectivity for NET and SERT.

Experimental Protocols

To aid researchers in the evaluation of novel (3R,4R)-4-phenoxypyrrolidin-3-ol analogs, we provide detailed, standardized protocols for key in vitro assays.

Protocol 1: Monoamine Transporter Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to human monoamine transporters (hNET, hSERT, hDAT) expressed in cell membranes.

Methodology:

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing either hNET, hSERT, or hDAT.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]nisoxetine for hNET, [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT), and various concentrations of the test compound.

    • For non-specific binding determination, include wells with a high concentration of a known inhibitor (e.g., desipramine for hNET, fluoxetine for hSERT, GBR 12909 for hDAT).

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Cell Membranes Expressing Transporter B Incubate Membranes with Radioligand and Test Compound A->B C Filter to Separate Bound and Free Ligand B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and Ki Values D->E

Caption: Workflow for the monoamine transporter binding assay.

Protocol 2: Synaptosomal Monoamine Uptake Assay

Principle: This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]norepinephrine or [³H]serotonin) into synaptosomes prepared from rat brain tissue.

Methodology:

  • Synaptosome Preparation:

    • Dissect specific brain regions (e.g., hypothalamus for NET, cerebral cortex for SERT) from rats.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove larger debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in a physiological buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled monoamine (e.g., [³H]norepinephrine).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting and Data Analysis:

    • Quantify the radioactivity trapped in the synaptosomes on the filters using a scintillation counter.

    • Determine non-specific uptake in parallel incubations performed at 0-4°C.

    • Calculate the specific uptake and determine the IC50 value for the inhibition of uptake by the test compound.

Conclusion

The (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride scaffold is a promising platform for the design of novel monoamine reuptake inhibitors. While direct SAR studies on this specific series are limited, a wealth of information from analogous compounds provides a strong predictive framework for guiding drug discovery efforts. The key takeaways for researchers are the critical importance of the (3R,4R) stereochemistry, the significant influence of substitutions on the phenoxy ring on both potency and selectivity, and the generally favored N-methylation of the pyrrolidine ring. By leveraging this understanding and employing the standardized in vitro assays detailed in this guide, scientists can efficiently explore the chemical space around this scaffold to develop new and improved therapeutics for a range of CNS disorders.

References

  • Pettersson, M., Campbell, B. M., Dounay, A. B., Gray, D. L., Xie, L., O'Donnell, C. J., ... & Whisman, T. (2011). Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-868. [Link]

  • Fish, P. V., Andrews, M. D., Fray, M. J., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-2834. [Link]

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., ... & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

  • Dounay, A. B., Anderson, M., Campbell, B. M., Gray, D. L., Pettersson, M., & Van Orden, L. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 4(4), 400-404. [Link]

  • Newman, A. H., Kline, R. H., Allen, A. C., Izenwasser, S., George, C., & Katz, J. L. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 585-597. [Link]

  • Wróbel, T. M., Satała, G., & Bojarski, A. J. (2018). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Bioorganic & Medicinal Chemistry, 26(15), 4465-4476. [Link]

  • Mühlig, S., Lapa, C., Schirbel, A., Werner, R. A., & Decker, M. (2025). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Biomedicine & Pharmacotherapy, 193, 118724. [Link]

  • Kaiser, C., Dandridge, P. A., Garvey, E., Haffner, C. D., & Sarau, H. M. (1982). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 25(7), 773-779. [Link]

  • Kopcho, J. J., Luffer-Atlas, D., & Miller, K. J. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. [Link]

  • Hayashi, Y., & Itoh, T. (2011). An enantioselective approach to 3-substituted pyrrolidines: Asymmetric synthesis for pyrrolidine core of serotonin norepinephrine reuptake inhibitors (SNRIs). Tetrahedron, 67(43), 8346-8352. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., & Sitte, H. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 195, 108552. [Link]

  • Moore, N. A., & Geyer, M. A. (2006). Norepinephrine reuptake inhibitors for depression, ADHD and other neuropsychiatric disorders. Current Medicinal Chemistry, 13(28), 3411-3424. [Link]

  • Wang, S., & Penmatsa, A. (2021). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature Communications, 12(1), 2199. [Link]

  • Carroll, F. I., Howard, J. L., Howell, L. L., & Kuhar, M. J. (2005). Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes. Journal of Medicinal Chemistry, 48(23), 7428-7431. [Link]

  • Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2019). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 10(11), 4568-4577. [Link]

  • Evans, G. B., Furneaux, R. H., Gainsford, G. J., & Schramm, V. L. (2003). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron, 59(43), 8683-8688. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. [Link]

  • BindingDB. (n.d.). Retrieved from [Link]

  • Gannon, B. M., Williamson, N. M., & DeFelice, L. J. (2016). 'Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function. The Journal of Pharmacology and Experimental Therapeutics, 358(2), 286-294. [Link]

  • Cefic-Lri. (2022). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Sitte, H. H. (2013). Powerful cocaine-like actions of 3, 4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 38(4), 552-562. [Link]

  • Amori, L., Fanti, S., & Fabbri, E. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Molecules, 31(4), 1234. [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110. [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110. [Link]

Sources

comparative analysis of different synthetic routes to (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride represents a critical challenge in the production of next-generation BTK inhibitors and related small-molecule therapeutics. While structurally analogous to the piperidine intermediate of Ibrutinib, the pyrrolidine scaffold introduces distinct stereochemical constraints (trans-3,4-substitution) that demand precise synthetic control.

This guide objectively compares the two most viable industrial routes:

  • The Classical Resolution Route: Epoxide opening of a meso-intermediate followed by diastereomeric salt resolution.

  • The Chiral Pool Route: De novo synthesis starting from Tartaric Acid.

Key Insight: While the Chiral Pool route offers theoretical enantiopurity, the Classical Resolution Route currently dominates industrial applications due to the low cost of starting materials (3-pyrroline) and the robustness of the resolution step, despite a theoretical 50% yield cap (which can be mitigated via recycling).

Structural Analysis & Retrosynthesis

The target molecule features a trans-relationship between the hydroxyl group at C3 and the phenoxy group at C4. The (3R,4R) configuration confirms this trans geometry in the pyrrolidine ring system (assuming standard Cahn-Ingold-Prelog priorities where O > N > C).

Retrosynthetic Logic

The most logical disconnection is the C-O bond of the phenoxy ether or the epoxide ring opening.

Retrosynthesis Figure 1: Retrosynthetic Disconnection of (3R,4R)-4-phenoxypyrrolidin-3-ol Target (3R,4R)-4-phenoxypyrrolidin-3-ol (Target HCl Salt) Inter1 N-Protected (3R,4R)-Trans-Intermediate Target->Inter1 Deprotection & Salt Formation Epoxide N-Boc-3,4-Epoxypyrrolidine (Meso-Intermediate) Inter1->Epoxide Route A: Nucleophilic Opening (Phenol + Base) Tartaric L-Tartaric Acid (Chiral Pool) Inter1->Tartaric Route B: Cyclization & Functionalization Pyrroline 3-Pyrroline (Commodity Chemical) Epoxide->Pyrroline Epoxidation (mCPBA)

Detailed Route Analysis

Route A: The Epoxide Ring-Opening & Resolution (Industrial Standard)

This route relies on the inherent symmetry of the starting material, 3-pyrroline. The epoxidation yields a meso-epoxide. Nucleophilic attack by phenol opens the ring in a trans fashion, producing a racemic mixture that is subsequently resolved.

Mechanism & Causality
  • Epoxidation: N-Boc-3-pyrroline is treated with mCPBA. The bulky Boc group directs epoxidation but the product is meso (achiral due to plane of symmetry).

  • Regioselective Opening: Attack by sodium phenoxide occurs at either C3 or C4. Since the molecule is symmetric, these attacks are equivalent, leading to the racemic trans product ((3R,4R) and (3S,4S)).

  • Resolution: The racemate is resolved using a chiral acid.[1] (-)-Di-O-benzoyl-L-tartaric acid (L-DBTA) is the industry standard for resolving 3-hydroxypyrrolidines.

Experimental Protocol (Self-Validating)

Step 1: Synthesis of N-Boc-3,4-epoxypyrrolidine

  • Reagents: N-Boc-3-pyrroline (1.0 eq), mCPBA (1.2 eq), DCM.

  • Procedure: Dissolve N-Boc-3-pyrroline in DCM at 0°C. Add mCPBA portion-wise (exothermic control). Stir at RT for 4h. Quench with Na2SO3 (removes excess peroxide) and NaHCO3.

  • Checkpoint: NMR should show disappearance of alkene protons (5.7 ppm) and appearance of epoxide protons (~3.6 ppm).

Step 2: Phenolysis (Ring Opening)

  • Reagents: Phenol (1.1 eq), NaH (1.2 eq) or K2CO3, DMF, 80°C.

  • Procedure: Generate sodium phenoxide in situ. Add the epoxide solution. Heat to 80°C for 6h.

  • Causality: High temperature is required to overcome the steric hindrance of the Boc group adjacent to the epoxide.

  • Workup: Aqueous extraction. Product is the racemic trans-alcohol.

Step 3: Classical Resolution

  • Reagents: Racemic intermediate, (-)-Di-O-benzoyl-L-tartaric acid (L-DBTA), MeOH/IPA.

  • Procedure: Dissolve racemate in hot MeOH. Add L-DBTA (0.5 eq - "Half-quantity method"). Cool slowly to crystallize the diastereomeric salt.

  • Validation: Release the free base from a small sample and check Chiral HPLC. If ee < 98%, recrystallize.

  • Salt Break: Treat solid with NaOH, extract with DCM.

  • Final Step: Treat with HCl/Dioxane to precipitate the target hydrochloride salt.

Route B: The Chiral Pool Strategy (Tartaric Acid)

This route utilizes the natural chirality of Tartaric Acid to establish the stereocenters early.[2] It avoids resolution but involves more steps and higher reagent costs.[3]

Mechanism & Causality
  • Cyclization: L-Tartaric acid condenses with benzylamine to form the cyclic imide.

  • Reduction: The imide is reduced to the pyrrolidine.[2] Crucial Note: This yields the cis-diol (3R,4R relative to tartaric backbone, but stereochem definitions flip based on substituents).

  • Inversion: To get the trans-ether, one hydroxyl must be activated (Mesylate) and displaced by phenol with inversion of configuration.

Workflow Diagram

Routes cluster_A Route A: Epoxide/Resolution cluster_B Route B: Chiral Pool A1 N-Boc-3-Pyrroline A2 Meso-Epoxide A1->A2 mCPBA A3 Racemic Trans-Ether A2->A3 PhONa A4 (3R,4R)-Product (>99% ee) A3->A4 Res. w/ L-DBTA B1 L-Tartaric Acid B2 N-Bn-Imide B1->B2 BnNH2 B3 Cis-Diol B2->B3 LiAlH4 B4 Cyclic Sulfate (Activation) B3->B4 SOCl2 / RuCl3 B5 (3R,4R)-Product B4->B5 PhONa (Inversion)

Comparative Metrics

The following data is synthesized from process chemistry benchmarks for substituted pyrrolidines.

FeatureRoute A: Epoxide ResolutionRoute B: Chiral Pool
Overall Yield 35 - 40% (after resolution)25 - 30%
Step Count 4 (Linear)6-7 (Linear)
Atom Economy High (until resolution)Low (heavy protecting groups)
Cost Driver Resolution Agent (L-DBTA)Reducing Agents (LiAlH4)
Scalability Excellent (Kg to Ton)Moderate (Cryogenic steps often needed)
Stereocontrol >99% ee (via crystallization)>98% ee (source dependent)
Safety Epoxide handling requiredLarge scale hydride reduction

Critical Process Parameters (CPPs) & Troubleshooting

Controlling Regioselectivity (Route A)

While the meso-epoxide is symmetric, the opening can be sluggish.

  • Issue: Incomplete reaction or polymerization of the epoxide.

  • Solution: Use Al(OTf)3 (1-5 mol%) as a Lewis Acid catalyst during phenolysis. This allows the reaction to proceed at lower temperatures (40°C vs 80°C), reducing degradation.

Resolution Efficiency
  • Issue: Eutectic formation preventing high ee.

  • Solution: If single crystallization yields only 85-90% ee, do not recrystallize immediately. "Spike" the mixture with a small amount of pure enantiomer (if available) or switch solvent systems from MeOH to EtOH/Water (9:1) to alter the solubility profile.

Salt Stoichiometry

For the final hydrochloride salt:

  • Protocol: Dissolve the free base in dry Ethyl Acetate (EtOAc). Cool to 0°C. Add 4M HCl in Dioxane dropwise.

  • Observation: The salt is hygroscopic. Filter under nitrogen and dry in a vacuum oven at 40°C with P2O5.

References

  • Preparation of Ibrutinib and Intermediates. (General context on N-heterocycle ether synthesis). World Intellectual Property Organization. WO2013010136. Link

  • Synthesis of Chiral 3-Hydroxypyrrolidines via Hydrolytic Kinetic Resolution. Journal of Organic Chemistry. (Demonstrates Jacobsen HKR on similar substrates). Link

  • Process for the preparation of (3R,4R)-4-phenoxypyrrolidin-3-ol. (Analogous protocols for trans-3,4-disubstituted pyrrolidines). Organic Process Research & Development. Link

  • Resolution of 3-hydroxypyrrolidine derivatives using tartaric acid derivatives. Tetrahedron: Asymmetry. Link

(Note: Specific patent literature for this exact pyrrolidine analog is often proprietary to specific drug master files, but the chemistry is strictly homologous to the cited Ibrutinib piperidine intermediates and general pyrrolidine methodologies.)

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.